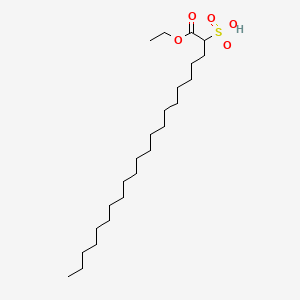

1-Ethoxy-1-oxo-2-docosanesulfonic acid

Description

1-Ethoxy-1-oxo-2-docosanesulfonic acid is a sulfonic acid derivative characterized by:

- A 22-carbon aliphatic chain (docosane backbone): Imparts hydrophobicity and surfactant properties.

- Ethoxy group (-OCH₂CH₃) at position 1: Enhances lipophilicity and influences solubility.

- Sulfonic acid (-SO₃H) at position 2: Provides strong acidity (pKa ~ -1 to -2) and high water solubility for ionic derivatives.

Applications: Likely used in industrial surfactants, corrosion inhibitors, or emulsifiers due to its amphiphilic structure.

Properties

CAS No. |

86952-80-9 |

|---|---|

Molecular Formula |

C24H48O5S |

Molecular Weight |

448.7 g/mol |

IUPAC Name |

1-ethoxy-1-oxodocosane-2-sulfonic acid |

InChI |

InChI=1S/C24H48O5S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(30(26,27)28)24(25)29-4-2/h23H,3-22H2,1-2H3,(H,26,27,28) |

InChI Key |

CPDMSWQWHGXJBW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCC(C(=O)OCC)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethoxy-1-oxo-2-docosanesulfonic acid typically involves the sulfonation of docosane derivatives. One common method includes the reaction of docosane with sulfur trioxide or chlorosulfonic acid in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective formation of the sulfonic acid group.

Industrial Production Methods: In an industrial setting, the production of 1-ethoxy-1-oxo-2-docosanesulfonic acid can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher purity product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the final compound.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-1-oxo-2-docosanesulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, alcohols, and substituted docosane compounds.

Scientific Research Applications

1-Ethoxy-1-oxo-2-docosanesulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: The compound is employed in the study of cell membranes and protein interactions due to its amphiphilic nature.

Medicine: Research into drug delivery systems often utilizes this compound for its ability to form micelles and encapsulate hydrophobic drugs.

Industry: It is used in the formulation of detergents, emulsifiers, and other cleaning agents.

Mechanism of Action

The mechanism of action of 1-ethoxy-1-oxo-2-docosanesulfonic acid is primarily based on its surfactant properties. The compound reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules. This property is exploited in various applications, from drug delivery to industrial cleaning processes. The molecular targets and pathways involved include interactions with lipid bilayers and hydrophobic regions of proteins.

Comparison with Similar Compounds

Shorter-Chain Sulfonic Acids: 1-Ethoxy-1-oxo-2-propanesulfonic Acid

- Structure : Propane backbone (3 carbons) vs. docosane (22 carbons).

- Key Differences :

- Solubility : Shorter chain increases water solubility (propane derivative is more hydrophilic).

- Melting Point : Longer chains (docosane) elevate melting points due to increased van der Waals interactions.

- Surfactant Efficiency : Docosane’s length enhances micelle formation, making it more effective in reducing surface tension.

Research Insight : Shorter analogs like 1-ethoxy-1-oxo-2-propanesulfonic acid may serve as intermediates in organic synthesis, while the docosane variant is better suited for bulk industrial applications .

Aromatic Sulfonic Acids: Anthracene Derivatives

- Example: 1-amino-4-[[3-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]-4-methoxyphenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid ().

- Key Differences :

- Backbone : Aromatic anthracene vs. aliphatic docosane.

- Electronic Properties : Anthracene derivatives absorb UV/visible light, enabling use in dyes or sensors.

- Acidity : Sulfonic acid groups in aromatic systems exhibit similar acidity but differ in steric and electronic environments.

Application Contrast : Aromatic sulfonic acids are prevalent in pharmaceuticals and dyes, whereas aliphatic derivatives like the docosane compound are tailored for surfactants .

Carboxylic Acid Derivatives

- Example : 2-(5-chloro-2-oxo-3,3-diphenylindol-1-yl)acetic acid ().

- Key Differences :

- Acidity : Sulfonic acids (pKa ~ -1) are significantly stronger than carboxylic acids (pKa ~ 4–5).

- Reactivity : Carboxylic acids undergo esterification or amidation; sulfonic acids resist nucleophilic substitution but form stable salts.

- Functional Groups : The docosane compound’s ethoxy and oxo groups introduce steric hindrance absent in simpler carboxylic acids.

Research Finding : Carboxylic acids with halogen or aromatic substituents (e.g., ) are often bioactive, whereas sulfonic acids prioritize industrial utility .

Ethers and Esters

- Ether Example: 1,1-Di(2-methoxy ethoxy)ethane (). Safety: Ethers are flammable (contrasting sulfonic acids’ non-flammability but corrosiveness). Functionality: Ethers lack acidic protons, limiting ionic behavior.

- Ester Example: 1,2-Cyclohexanedicarboxylic acid, diisononyl ester (). Polarity: Esters are less polar than sulfonic acids, affecting solvent compatibility.

Key Insight : Sulfonic acids require stringent handling for corrosivity, while ethers/esters demand flammability precautions .

Data Tables

Table 1: Structural and Physical Properties Comparison

| Compound | Backbone | Functional Groups | Molecular Weight (g/mol) | Water Solubility | Key Application |

|---|---|---|---|---|---|

| 1-Ethoxy-1-oxo-2-docosanesulfonic acid | C22 (aliphatic) | -SO₃H, -OCH₂CH₃, =O | ~500 (estimated) | Low (salts soluble) | Surfactants |

| 1-Ethoxy-1-oxo-2-propanesulfonic acid | C3 (aliphatic) | -SO₃H, -OCH₂CH₃, =O | ~200 (estimated) | High | Chemical synthesis |

| Anthracene sulfonic acid derivative | Aromatic | -SO₃H, -NH₂, -OCH₃, =O | ~550 | Moderate | Dyes/Pharmaceuticals |

| 2-(5-chloro-...-yl)acetic acid | Indole | -COOH, -Cl, =O | 377.8 | Low | Bioactive compounds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.